![molecular formula C25H29N3O B14736250 N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide CAS No. 6310-49-2](/img/structure/B14736250.png)
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino groups attached to phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce simpler, reduced forms of the compound.
科学的研究の応用
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other chemical products due to its stability and reactivity.
作用機序
The mechanism of action of N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups allow it to form strong interactions with various biological molecules, potentially affecting their function. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs.
類似化合物との比較
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide can be compared with other similar compounds, such as:
Bis[4-(dimethylamino)phenyl]methanol: This compound has a similar structure but includes a hydroxyl group instead of an acetamide group, leading to different chemical properties and applications.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
6310-49-2 |
|---|---|
分子式 |
C25H29N3O |
分子量 |
387.5 g/mol |
IUPAC名 |
N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29N3O/c1-18(29)26-22-12-6-19(7-13-22)25(20-8-14-23(15-9-20)27(2)3)21-10-16-24(17-11-21)28(4)5/h6-17,25H,1-5H3,(H,26,29) |
InChIキー |
IXDZYEIGKFONHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
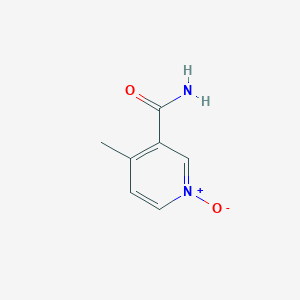
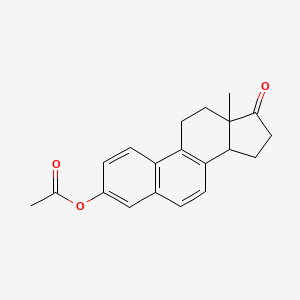
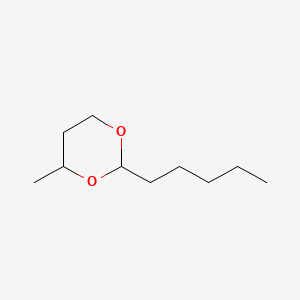
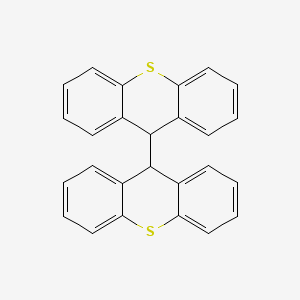
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

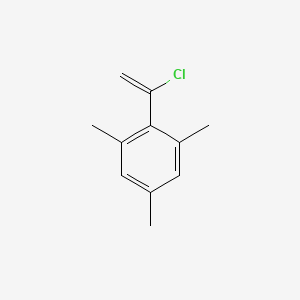
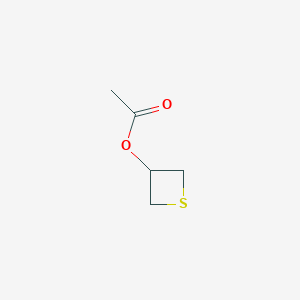
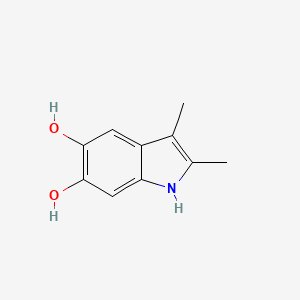
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
